molecular formula C13H16N4O4S B2394186 (5-(furan-2-yl)-1H-pyrazol-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone CAS No. 1257660-31-3

(5-(furan-2-yl)-1H-pyrazol-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone

Cat. No.: B2394186
CAS No.: 1257660-31-3
M. Wt: 324.36
InChI Key: RXBOEGHPUNEFRW-UHFFFAOYSA-N
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Description

(5-(furan-2-yl)-1H-pyrazol-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(furan-2-yl)-1H-pyrazol-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone typically involves multi-step organic reactions. The process may start with the preparation of the furan and pyrazole rings, followed by their coupling with piperazine derivatives. Common reagents used in these reactions include:

    Furan-2-carbaldehyde: for the furan ring synthesis.

    Hydrazine derivatives: for the pyrazole ring formation.

    Methylsulfonyl chloride: for introducing the methylsulfonyl group.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve:

    Catalysts: to accelerate the reaction.

    Solvents: to dissolve reactants and control reaction rates.

    Temperature and pressure control: to ensure optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(5-(furan-2-yl)-1H-pyrazol-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyrazole ring can be reduced to form pyrazolines.

    Substitution: The methylsulfonyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: such as potassium permanganate for oxidation reactions.

    Reducing agents: like sodium borohydride for reduction reactions.

    Nucleophiles: for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: of the furan ring may yield furanones.

    Reduction: of the pyrazole ring may yield pyrazolines.

    Substitution: of the methylsulfonyl group may yield various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5-(furan-2-yl)-1H-pyrazol-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone can be used as a building block for synthesizing more complex molecules.

Biology

In biological research, this compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine

In medicine, it could be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry

In industry, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (5-(furan-2-yl)-1H-pyrazol-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone would depend on its specific application. For example:

    In medicinal chemistry: , it might interact with specific enzymes or receptors, inhibiting their activity.

    In materials science: , it might contribute to the physical properties of a polymer or coating.

Comparison with Similar Compounds

Similar Compounds

    (5-(furan-2-yl)-1H-pyrazol-3-yl)(4-(methylsulfonyl)piperazin-1-yl)ethanone: Similar structure but with an ethanone group instead of methanone.

    (5-(furan-2-yl)-1H-pyrazol-3-yl)(4-(methylsulfonyl)piperazin-1-yl)propanone: Similar structure but with a propanone group instead of methanone.

Uniqueness

The uniqueness of (5-(furan-2-yl)-1H-pyrazol-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone lies in its specific combination of functional groups, which may confer unique chemical and biological properties.

Properties

IUPAC Name

[5-(furan-2-yl)-1H-pyrazol-3-yl]-(4-methylsulfonylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O4S/c1-22(19,20)17-6-4-16(5-7-17)13(18)11-9-10(14-15-11)12-3-2-8-21-12/h2-3,8-9H,4-7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXBOEGHPUNEFRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)C2=NNC(=C2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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